molecular formula C12H16O2 B12997416 1-(3-Isobutoxyphenyl)ethanone

1-(3-Isobutoxyphenyl)ethanone

Cat. No.: B12997416
M. Wt: 192.25 g/mol
InChI Key: WWVWBUVCCKDSNJ-UHFFFAOYSA-N
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Description

1-(3-Isobutoxyphenyl)ethanone is an organic compound with the molecular formula C12H16O2. It is a ketone derivative characterized by the presence of an isobutoxy group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Isobutoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-isobutoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Isobutoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Isobutoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Isobutoxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Isobutoxyphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .

Biological Activity

1-(3-Isobutoxyphenyl)ethanone, also known as isobutoxyacetophenone, is an organic compound that has garnered interest in the field of medicinal chemistry. Despite its potential applications, specific research on its biological activity remains limited. This article aims to summarize the available data on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.25 g/mol
  • IUPAC Name : 1-(3-isobutoxyphenyl)ethan-1-one

The presence of the isobutoxy group enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.

Pharmacological Properties

While comprehensive studies specifically targeting this compound are scarce, related compounds have been investigated for their pharmacological properties. The compound's structure suggests potential activities based on analogs and derivatives studied in literature.

  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which may contribute to neuroprotective effects.
  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Preliminary studies indicate that compounds with phenolic structures can protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

  • Neuroprotective Effects : A study examining compounds with similar moieties indicated that certain acetophenones could reduce neuronal damage in ischemic conditions by modulating oxidative stress pathways . Although direct studies on this compound are lacking, its structural similarity to these active compounds suggests it may offer similar neuroprotective benefits.
  • Antimicrobial Activity : Research into structurally related phenolic compounds has revealed antimicrobial properties against various pathogens. While specific data for this compound is not available, it is hypothesized that it may possess some level of antimicrobial activity due to its phenolic character.
  • Inhibition of Enzymatic Activity : Compounds with acetophenone structures have been noted for their ability to inhibit enzymes such as xanthine oxidase, which could be relevant for conditions like gout . This suggests a potential avenue for studying the enzyme-inhibiting capacity of this compound.

Data Table of Related Compounds

Compound NameBiological ActivityReference
AcetophenoneAntioxidant
4-IsobutoxyacetophenoneNeuroprotective
3-HydroxyacetophenoneAntimicrobial
4-MethylacetophenoneEnzyme inhibition

Properties

IUPAC Name

1-[3-(2-methylpropoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)8-14-12-6-4-5-11(7-12)10(3)13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVWBUVCCKDSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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